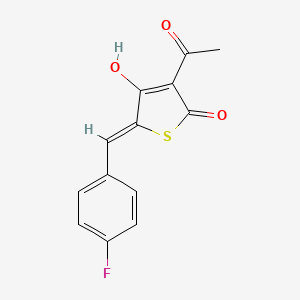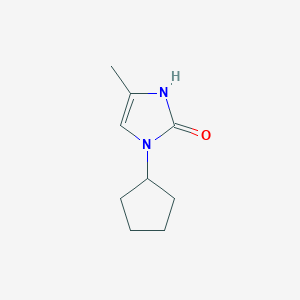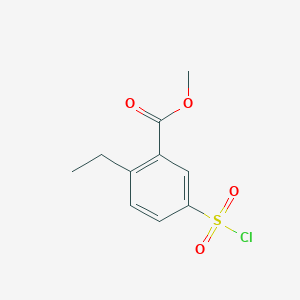
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is an organic compound with the molecular formula C10H11ClO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a chlorosulfonyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2-ethylbenzoic acid.
Chlorosulfonation: The 2-ethylbenzoic acid is treated with chlorosulfonic acid (HSO3Cl) to introduce the chlorosulfonyl group at the 5-position of the benzene ring. This reaction is usually carried out under controlled temperatures to avoid over-chlorination.
Esterification: The resulting 5-(chlorosulfonyl)-2-ethylbenzoic acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield methyl 5-(chlorosulfonyl)-2-ethylbenzoate.
Industrial Production Methods
In an industrial setting, the process is scaled up with continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the product. Solvent recovery and recycling are also implemented to reduce waste and improve efficiency.
化学反応の分析
Types of Reactions
Substitution Reactions: The chlorosulfonyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Carboxylic Acids: Formed from the oxidation of the ethyl group.
科学的研究の応用
Chemistry
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is used as an intermediate in organic synthesis
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties. It can also be used to create prodrugs that release active pharmaceutical ingredients under specific physiological conditions.
Industry
In the materials science industry, this compound can be used to modify polymers, enhancing their properties such as thermal stability, chemical resistance, and mechanical strength. It is also used in the production of specialty chemicals and agrochemicals.
作用機序
The mechanism of action of methyl 5-(chlorosulfonyl)-2-ethylbenzoate primarily involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various sulfonyl derivatives. These reactions can modify the biological activity of molecules, making this compound useful in drug design and development.
類似化合物との比較
Similar Compounds
Methyl 5-chlorosulfonyl-2-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-chlorobenzoate: Similar structure but with a chlorine atom instead of an ethyl group.
Methyl 5-chlorosulfonyl-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-ethylbenzoate is unique due to the presence of both the chlorosulfonyl and ethyl groups, which provide distinct reactivity and steric properties. The ethyl group can influence the compound’s solubility and reactivity, making it suitable for specific applications where other similar compounds might not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C10H11ClO4S |
|---|---|
分子量 |
262.71 g/mol |
IUPAC名 |
methyl 5-chlorosulfonyl-2-ethylbenzoate |
InChI |
InChI=1S/C10H11ClO4S/c1-3-7-4-5-8(16(11,13)14)6-9(7)10(12)15-2/h4-6H,3H2,1-2H3 |
InChIキー |
ZIZQXLUDUBEERF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)
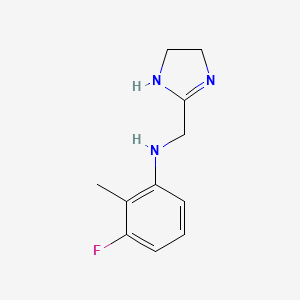
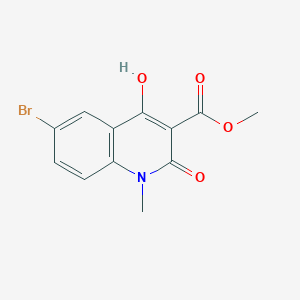

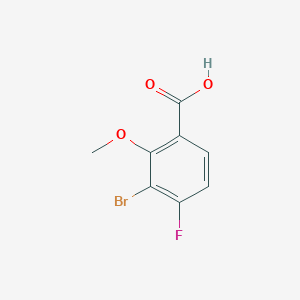
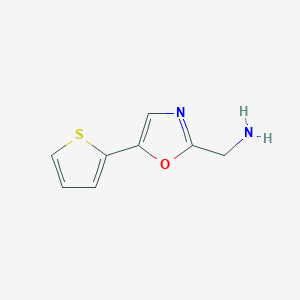

![Imidazo[2,1-b][1,3]oxazepine](/img/structure/B12833290.png)
![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)
